5-bromo-N-(cyclobutylmethyl)pyridin-3-amine
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Overview
Description
5-bromo-N-(cyclobutylmethyl)pyridin-3-amine is a chemical compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom at the 5th position of the pyridine ring and a cyclobutylmethyl group attached to the nitrogen atom at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(cyclobutylmethyl)pyridin-3-amine typically involves the bromination of pyridin-3-amine followed by the introduction of the cyclobutylmethyl group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position of the pyridine ring.
After bromination, the cyclobutylmethyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the brominated pyridine with cyclobutylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(cyclobutylmethyl)pyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated pyridine derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, or alkoxide salts. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in suitable solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include N-oxides or other oxidized derivatives.
Reduction Reactions: Products include hydrogenated pyridine derivatives.
Scientific Research Applications
5-bromo-N-(cyclobutylmethyl)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its bromine atom allows for further functionalization through various substitution reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its unique structure makes it a candidate for drug development targeting specific biological pathways.
Industry: It is used in the development of advanced materials, including polymers and catalysts, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of 5-bromo-N-(cyclobutylmethyl)pyridin-3-amine involves its interaction with specific molecular targets. The bromine atom and the cyclobutylmethyl group contribute to its binding affinity and specificity towards these targets. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular pathways involved depend on the specific application and target being studied.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-methylpyridin-3-amine: Similar structure but with a methyl group instead of a cyclobutylmethyl group.
5-bromo-3-ethynylpyrazin-2-amine: Contains an ethynyl group and a pyrazine ring instead of a pyridine ring.
5-bromo-N-(methyl-d3)pyridin-3-amine: Similar structure but with a deuterated methyl group.
Uniqueness
5-bromo-N-(cyclobutylmethyl)pyridin-3-amine is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties. This uniqueness allows for specific interactions with molecular targets that may not be achievable with other similar compounds. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry and drug development.
Properties
Molecular Formula |
C10H13BrN2 |
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Molecular Weight |
241.13 g/mol |
IUPAC Name |
5-bromo-N-(cyclobutylmethyl)pyridin-3-amine |
InChI |
InChI=1S/C10H13BrN2/c11-9-4-10(7-12-6-9)13-5-8-2-1-3-8/h4,6-8,13H,1-3,5H2 |
InChI Key |
FHJSQSFDZZSUPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CNC2=CC(=CN=C2)Br |
Origin of Product |
United States |
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